Immobiline pKₐ Differentiation: MEA Buffers at pH 6.2, Distinct from pK 7.0 and 8.5 Acrylamido Buffers
Among the family of basic acrylamido Immobiline buffers, 2-morpholinoethyl acrylamide (MEA) exhibits a conjugate acid pKₐ of 6.2, placing its buffering capacity in a pH window distinct from 3-morpholinopropylacrylamide (pK 7.0), N,N-dimethylaminoethylacrylamide (pK 8.5), and N,N-dimethylaminopropylacrylamide (pK 9.3). This pKₐ difference of 0.8 pH units between MEA and its closest morpholino analog (the propyl derivative) is sufficient to define non-overlapping buffering zones in an immobilized pH gradient, meaning substitution would distort the gradient profile [1]. The two commercially available Immobilines with pK 6.2 (MEA) and pK 7.0 were subsequently modified to yield thiomorpholino analogs with pK 6.6 and 7.4 respectively, confirming that the pK shift of +0.4 units upon O→S substitution is consistent and that MEA's pK 6.2 represents a specific, non-redundant titration point [2].
| Evidence Dimension | Conjugate acid pKₐ of the titratable amine group |
|---|---|
| Target Compound Data | pKₐ = 6.2 (2-morpholinoethyl acrylamide, MEA) |
| Comparator Or Baseline | pKₐ = 7.0 (3-morpholinopropylacrylamide); pKₐ = 8.5 (N,N-dimethylaminoethylacrylamide); pKₐ = 9.3 (N,N-dimethylaminopropylacrylamide) |
| Quantified Difference | ΔpKₐ = 0.8 units versus closest morpholino analog; ΔpKₐ = 2.3–3.1 units versus dialkylamino analogs |
| Conditions | Aqueous solution; determined by potentiometric titration; reported in the context of Immobiline buffer characterization for IPG isoelectric focusing |
Why This Matters
For IPG experimental design, the pKₐ defines the pH buffering plateau position; selecting the wrong Immobiline buffer shifts the gradient, directly compromising protein separation resolution and reproducibility.
- [1] Chiari, M., Casale, E., Santaniello, E., & Righetti, P. G. (1989). Synthesis of buffers for generating immobilized pH gradients. II: Basic acrylamido buffers. Applied and Theoretical Electrophoresis, 1(2), 103–107. View Source
- [2] Chiari, M., Giacomini, M., Micheletti, C., & Righetti, P. G. (1990). Synthesis of thiomorpholino buffers for isoelectric focusing in immobilized pH gradients. Electrophoresis, 11(8), 625–629. View Source
